molecular formula C7H5F3INO B1413136 2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine CAS No. 1807053-88-8

2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine

Cat. No. B1413136
CAS RN: 1807053-88-8
M. Wt: 303.02 g/mol
InChI Key: ULJVOJUFLYQGDP-UHFFFAOYSA-N
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Description

  • Molecular Weight : 272.99 g/mol .
  • Appearance : Yellow to brown solid .
  • Storage Temperature : 2-8°C .
  • Purity : 95% .

Synthesis Analysis

The synthesis of 2-Iodo-5-MeO-3-CF₃Py involves specific methods, but one notable derivative is 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) . This compound serves as a chemical intermediate for the synthesis of various crop-protection products . Multiple synthetic routes have been reported for 2,3,5-DCTF.


Physical And Chemical Properties Analysis

  • Vapor–Phase Reaction : Relevant for its application .

Scientific Research Applications

Halogen Exchange and Functional Group Manipulation

  • 2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine can be used in halogen exchange reactions, demonstrating its utility in synthesizing various halogen-substituted pyridines. This process involves the conversion of chloro- or bromo- substituted pyridines to their iodo counterparts, allowing for further chemical manipulations (Mongin et al., 1998).

Synthesis of Complex Molecular Structures

  • This compound plays a role in the synthesis of complex structures like the n–σ* complex of 5-trifluoromethyl-pyridine-2-thione with molecular iodine. Such syntheses are essential in the development of potential pharmaceutical compounds and in understanding molecular interactions (Chernov'yants et al., 2011).

Development of Novel Methodologies in Organic Chemistry

  • Research has focused on developing novel methodologies for the dehalocyanation of iodopyridines, highlighting the importance of 2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine in advancing organic synthesis techniques (Kieseritzky & Lindström, 2010).

Applications in Nuclear Medicine and Biology

  • Although the compound itself is not directly used, its structural analogs have been synthesized and evaluated for their binding to neuronal nicotinic acetylcholine receptors, indicating its potential relevance in neurological research and drug development (Fan et al., 2001).

Role in Synthesis of Trifluoromethyl-Substituted Pyridines

  • It's a starting material in the preparation of trifluoromethyl-substituted pyridines, a process essential in various chemical syntheses and pharmaceutical applications (Cottet & Schlosser, 2002).

Contribution to Radiopharmaceutical Research

  • Derivatives of 2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine have been used in the synthesis of radiotracers for studying nicotinic acetylcholine receptors, showcasing its importance in medical imaging and diagnostics (Horti et al., 1998).

Enabling Regioselective Functionalizations

  • This chemical has been employed in the regioselective functionalization of various pyridines, underlining its versatility in organic synthesis and chemical modification techniques (Cottet et al., 2004).

Safety and Hazards

  • Hazard Statements : May cause skin irritation, eye irritation, and respiratory irritation .
  • Precautionary Statements : Handle with care, avoid inhalation, and use appropriate protective equipment .

properties

IUPAC Name

2-iodo-5-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-4-2-5(7(8,9)10)6(11)12-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJVOJUFLYQGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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